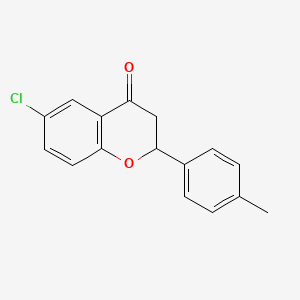

6-Chloro-4'-methylflavanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-4’-methylflavanone is a synthetic flavonoid compound characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4’ position on the flavanone backbone. Flavanones are a class of flavonoids known for their diverse biological activities and are commonly found in various plants. The molecular formula of 6-Chloro-4’-methylflavanone is C16H13ClO2, and it has a molecular weight of 272.73 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4’-methylflavanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroflavanone and 4-methylbenzaldehyde.

Condensation Reaction: The key step involves a condensation reaction between 6-chloroflavanone and 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

Industrial production of 6-Chloro-4’-methylflavanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated purification systems to enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4’-methylflavanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding flavones or other oxidized derivatives.

Reduction: Reduction reactions can convert 6-Chloro-4’-methylflavanone to its corresponding dihydroflavanone derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Flavones and other oxidized derivatives.

Reduction: Dihydroflavanone derivatives.

Substitution: Various substituted flavanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a valuable intermediate in the synthesis of more complex flavonoid derivatives.

Biology: The compound exhibits significant biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mecanismo De Acción

The mechanism of action of 6-Chloro-4’-methylflavanone involves its interaction with various molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of inflammatory enzymes.

Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer Activity: 6-Chloro-4’-methylflavanone induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

5,7,4’-Trihydroxy-8-methoxyflavanone (Caldomomin): A flavanone with hydroxyl and methoxy groups, known for its inhibitory activity on adenosine 3’,5’-cyclic monophosphate phosphodiesterase.

4’-Methylflavanone: A methylated flavanone with similar biological activities but lacking the chlorine atom at the 6th position.

Uniqueness

6-Chloro-4’-methylflavanone stands out due to the presence of both a chlorine atom and a methyl group, which contribute to its unique chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the methyl group influences its biological activity and solubility .

Actividad Biológica

6-Chloro-4'-methylflavanone is a synthetic flavonoid that has garnered attention for its diverse biological activities. This compound, characterized by a chlorine atom at the 6 position and a methyl group at the 4' position, belongs to the flavanone class of flavonoids, which are known for their presence in various plants and fruits. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's modifications enhance its lipophilicity and stability, making it an interesting candidate for further biological studies.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies indicate that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Receptor Modulation : The compound has been studied for its interactions with various receptors, including bitter taste receptors, where it has shown potential as an antagonist .

Antioxidant Activity

A study demonstrated that this compound effectively scavenged free radicals, thereby reducing oxidative damage in cellular models. The compound's antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 15.7 | |

| ABTS Scavenging | 12.3 |

Anti-inflammatory Effects

In vitro studies using macrophage cell lines showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in managing inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reference |

|---|---|---|---|

| TNF-α | 250 | 100 | |

| IL-6 | 300 | 120 |

Anticancer Activity

Cell viability assays indicated that this compound significantly reduced the viability of several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values ranging from 20 to 30 µM.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 | 25 | |

| HepG2 | 30 |

Case Studies

In a case study involving the compound's effects on human colon carcinoma cells, researchers observed a dose-dependent decrease in cell proliferation and an increase in apoptotic markers following treatment with various concentrations of this compound. This supports its potential role as a chemotherapeutic agent.

Propiedades

Número CAS |

26029-22-1 |

|---|---|

Fórmula molecular |

C16H13ClO2 |

Peso molecular |

272.72 g/mol |

Nombre IUPAC |

6-chloro-2-(4-methylphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H13ClO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-8,16H,9H2,1H3 |

Clave InChI |

VYQDDKOZOLKJGP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.